methyl (3R)-3-amino-4-phenylbutanoate
Description
Methyl (3R)-3-amino-4-phenylbutanoate is a chiral ester derivative featuring an amino group at the third carbon of a four-carbon chain, substituted with a phenyl group at the fourth position. Its molecular formula is C₁₁H₁₅NO₂ (inferred from structural analogs), with a molecular weight of 209.24 g/mol when considering the free base form . The compound is commonly utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the synthesis of peptidomimetics or β-amino acid derivatives. The (3R) stereochemistry is critical for its biological interactions, as enantiomeric purity often dictates binding affinity in drug-receptor systems.
Properties
Molecular Formula |
C11H15NO2 |
|---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
methyl (3R)-3-amino-4-phenylbutanoate |
InChI |
InChI=1S/C11H15NO2/c1-14-11(13)8-10(12)7-9-5-3-2-4-6-9/h2-6,10H,7-8,12H2,1H3/t10-/m1/s1 |
InChI Key |
JFNXWNUTVYGPMF-SNVBAGLBSA-N |
Isomeric SMILES |
COC(=O)C[C@@H](CC1=CC=CC=C1)N |
Canonical SMILES |
COC(=O)CC(CC1=CC=CC=C1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Ester Group | Stereochemistry | Key Functional Differences |
|---|---|---|---|---|---|
| This compound | C₁₁H₁₅NO₂ | 209.24 | Methyl | (3R) | Reference compound |
| tert-Butyl (3S)-3-amino-4-phenylbutanoate | C₁₄H₂₁NO₂ | 235.30 | tert-Butyl | (3S) | Increased steric bulk |
| (2R,3S)-Methyl 3-amino-2-hydroxy-4-phenylbutanoate | C₁₁H₁₅NO₃ | 209.24 | Methyl | (2R,3S) | Hydroxyl group at C2 |
| Ethyl 3-amino-4-phenylbutanoate | C₁₂H₁₇NO₂ | 207.27 | Ethyl | Unspecified | Higher lipophilicity |
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